The Discovery and History of C8-HSL: An In-depth Technical Guide
The Discovery and History of C8-HSL: An In-depth Technical Guide
Introduction
Cell-to-cell communication in bacteria, a process known as quorum sensing (QS), allows individual bacterial cells to coordinate their gene expression and collective behavior in response to population density. This intricate communication network relies on the production, release, and detection of small signaling molecules called autoinducers. Among the most extensively studied autoinducers in Gram-negative bacteria are the N-acyl-L-homoserine lactones (AHLs). This technical guide provides a comprehensive overview of the discovery, history, signaling mechanism, and experimental analysis of a key AHL, N-octanoyl-L-homoserine lactone (C8-HSL), a pivotal signaling molecule for numerous bacterial species.
Discovery and Historical Context
The journey to understanding C8-HSL is intertwined with the foundational discoveries of quorum sensing in the bioluminescent marine bacterium Vibrio fischeri. Initial research in the 1970s focused on how these bacteria coordinate light production at high cell densities, leading to the identification of the first AHL, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), and the fundamental LuxI/LuxR regulatory system.[1][2]
Subsequent investigations revealed that V. fischeri possesses a second quorum-sensing system, the AinS/AinR system, which utilizes a different AHL.[3] In the mid-1990s, this second autoinducer was identified as N-octanoyl-L-homoserine lactone (C8-HSL).[4] This discovery broadened the understanding of quorum sensing, demonstrating that bacteria could utilize multiple AHL signals to fine-tune the regulation of gene expression. The AinS synthase was found to be responsible for the synthesis of C8-HSL, which, in V. fischeri, plays a role in controlling colonization factors and inhibiting luminescence at low cell densities.[3][4] Since its discovery in V. fischeri, C8-HSL has been identified as a key signaling molecule in a wide range of Gram-negative bacteria, regulating diverse processes such as virulence, biofilm formation, and secondary metabolite production.[5]
The C8-HSL Signaling Pathway
The C8-HSL signaling pathway is a canonical example of a LuxI/LuxR-type quorum-sensing circuit. The core components of this pathway are a LuxI-type synthase that produces C8-HSL and a LuxR-type transcriptional regulator that detects C8-HSL and modulates gene expression.
-
Synthesis of C8-HSL: C8-HSL is synthesized by a LuxI-family synthase, such as AinS in Vibrio fischeri. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acylated acyl carrier protein (acyl-ACP), specifically octanoyl-ACP, as the donor of the acyl side chain.
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Signal Accumulation and Diffusion: As the bacterial population density increases, the concentration of C8-HSL in the surrounding environment rises. C8-HSL is a small, diffusible molecule that can freely pass across the bacterial cell membrane.
-
Receptor Binding and Activation: Once the intracellular concentration of C8-HSL reaches a certain threshold, it binds to its cognate LuxR-type receptor protein. This binding induces a conformational change in the receptor, promoting its dimerization and enhancing its ability to bind to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.
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Transcriptional Regulation: The C8-HSL-LuxR complex then acts as a transcriptional activator or repressor, modulating the expression of genes involved in various collective behaviors.
Quantitative Data
The following tables summarize key quantitative data related to C8-HSL, providing a basis for comparison and experimental design.
Table 1: Synthesis and Degradation of C8-HSL in Vibrio fischeri
| Parameter | Value | Reference |
| Synthesis Rate | 7,100 nM/hr | [4] |
| Degradation Rate Constant | 0.53 /hr | [4] |
Table 2: Binding Affinity of AHLs to LuxR-type Receptors
| Receptor | Ligand | Apparent Kd (µM) | Reference |
| CarR | 3-oxo-C8-HSL | ~0.5 | [6] |
| CarR | 3-oxo-C6-HSL | ~1.8 | [6] |
Table 3: Effective Concentrations of C8-HSL for Biological Activity
| Bacterium | Biological Effect | Effective Concentration | Reference |
| Vibrio fischeri | Inhibition of luminescence | 100 nM | [7] |
| Agrobacterium tumefaciens | Induction of traR expression | 25 nM | [8] |
| Activated Sludge | Increased Methane Emissions | 50 nM | [9] |
| Dendritic Cells | High Nitric Oxide Release | 60 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of C8-HSL and its extraction, detection, and quantification from bacterial cultures.
Chemical Synthesis of N-octanoyl-L-homoserine lactone
This protocol is adapted from general methods for the synthesis of N-acyl-homoserine lactones.[11]
Materials:
-
L-homoserine lactone hydrobromide
-
Octanoyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve L-homoserine lactone hydrobromide (1 equivalent) in anhydrous DCM.
-
Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at 0°C.
-
Slowly add octanoyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-octanoyl-L-homoserine lactone.
Extraction of C8-HSL from Bacterial Culture
This protocol describes the liquid-liquid extraction of C8-HSL from bacterial culture supernatants.[12][13]
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.1% glacial acetic acid)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Acetonitrile (B52724) (HPLC grade)
-
0.22 µm syringe filter
Procedure:
-
Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a clean flask.
-
Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 2 minutes and allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase with another equal volume of acidified ethyl acetate.
-
Combine the organic phases and evaporate the solvent using a rotary evaporator at 40°C.
-
Resuspend the dried extract in a known volume of acetonitrile (e.g., 1 mL).
-
Filter the resuspended extract through a 0.22 µm syringe filter.
-
Store the extract at -20°C until analysis.
Detection of C8-HSL using Biosensors
Biosensors are bacteria that produce a detectable signal, such as pigment or light, in response to the presence of specific AHLs.
C. violaceum CV026 is a mutant that does not produce its own AHL but produces the purple pigment violacein (B1683560) in the presence of short-chain AHLs (C4- to C8-HSLs).[14][15]
Materials:
-
C. violaceum CV026
-
Luria-Bertani (LB) agar (B569324) plates
-
C8-HSL extract or standard
-
Sterile paper discs
Procedure:
-
Prepare a lawn of C. violaceum CV026 on an LB agar plate.
-
Place sterile paper discs on the agar surface.
-
Spot a known amount of the C8-HSL extract or standard onto the paper discs.
-
Incubate the plate at 30°C for 24-48 hours.
-
A purple ring around the disc indicates the presence of C8-HSL.
A. tumefaciens KYC55 is a biosensor that carries a traG-lacZ fusion and produces β-galactosidase in the presence of a broad range of AHLs, including C8-HSL.[16][17]
Materials:
-
A. tumefaciens KYC55
-
AT minimal medium
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
C8-HSL extract or standard
Procedure:
-
Prepare an overlay of A. tumefaciens KYC55 in soft agar containing X-Gal.
-
Spot the C8-HSL extract or standard onto the surface of the agar.
-
Incubate the plate at 28°C for 24-48 hours.
-
A blue spot indicates the presence of C8-HSL.
Quantification of C8-HSL by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of C8-HSL.[16][18][19]
Materials:
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer
-
C8-HSL extract
-
C8-HSL standard for calibration curve
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
Procedure:
-
Prepare a calibration curve using serial dilutions of the C8-HSL standard.
-
Set up the HPLC method with a suitable gradient of acetonitrile and water with 0.1% formic acid to achieve chromatographic separation.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for C8-HSL (e.g., m/z 228 -> 102).
-
Inject the C8-HSL extract and standards into the HPLC-MS/MS system.
-
Integrate the peak area for the C8-HSL transition in both the samples and the standards.
-
Quantify the amount of C8-HSL in the sample by comparing its peak area to the calibration curve.
Conclusion
N-octanoyl-L-homoserine lactone has emerged from the shadow of the initial quorum-sensing discoveries to be recognized as a crucial signaling molecule in its own right. Its widespread use among Gram-negative bacteria to control a variety of important phenotypes makes it a significant area of study for understanding bacterial communication and for the development of novel anti-virulence and anti-biofilm strategies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the multifaceted roles of C8-HSL.
References
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- 17. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
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